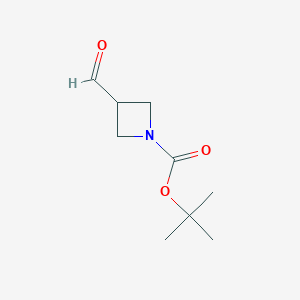

Tert-butyl 3-formylazetidine-1-carboxylate

Description

tert-Butyl 3-formylazetidine-1-carboxylate (CAS 177947-96-5) is a four-membered azetidine ring derivative with a formyl (-CHO) group at the 3-position and a tert-butyloxycarbonyl (Boc) protecting group. Its molecular formula is C₉H₁₅NO₃, with a molecular weight of 185.22 g/mol . This compound is widely utilized in organic synthesis as a versatile building block, particularly in pharmaceutical intermediates and bioactive molecule development. For example, it serves as a precursor in the synthesis of α-aminophosphonate inhibitors and 1,8-naphthyridine derivatives .

Key physicochemical properties include:

Properties

IUPAC Name |

tert-butyl 3-formylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)10-4-7(5-10)6-11/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQOZRRUGOADSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00443973 | |

| Record name | Tert-butyl 3-formylazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177947-96-5 | |

| Record name | Tert-butyl 3-formylazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-formylazetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 3-formylazetidine-1-carboxylate can be synthesized through the reaction of azetidine-1-carboxylate with formyl chloride . The reaction typically involves the use of an inert atmosphere and low temperatures to ensure high yield and purity . The compound is often purified through recrystallization or chromatography techniques .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The use of automated reactors and continuous flow systems helps in maintaining consistent quality and yield . The compound is then packaged and stored under inert conditions to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-formylazetidine-1-carboxylate undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles, including amines, alcohols, and thiols.

Major Products Formed

Oxidation: Tert-butyl 3-carboxylazetidine-1-carboxylate.

Reduction: Tert-butyl 3-hydroxyazetidine-1-carboxylate.

Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis Overview

The synthesis of tert-butyl 3-formylazetidine-1-carboxylate typically involves the following steps:

- Formation of the Azetidine Ring : The initial step usually involves cyclization reactions where precursors containing amine and carbonyl functionalities are combined.

- Formylation : The introduction of the formyl group is achieved through various methods, including Vilsmeier-Haack reactions or using formic acid derivatives.

- Protection Strategies : The tert-butyl group serves as a protecting group for carboxylic acids, facilitating further reactions without unwanted side reactions.

Applications in Organic Synthesis

This compound is primarily used as a building block in organic synthesis. Its applications include:

- Synthesis of Bioactive Compounds : It serves as a precursor for synthesizing various bioactive molecules, including pharmaceuticals that target neurological disorders.

- Ligand Development : The compound can be modified to develop ligands for metal ions in coordination chemistry, enhancing the properties of catalysts.

Medicinal Chemistry Applications

Research has indicated that this compound may have therapeutic potential:

- Huntington's Disease Research : It has been explored in the context of Huntington's disease treatment as part of modulators that affect protein interactions related to the disease pathology .

Case Study 1: Synthesis of Derivatives

In a study focused on synthesizing derivatives of this compound, researchers reported successful modifications leading to compounds with enhanced biological activity. The process involved:

- Starting Material : this compound (0.94 g, 5.1 mmol).

- Reagents Used : Various amines were reacted under controlled conditions to yield derivatives with specific pharmacological profiles.

The yields from these reactions varied but were generally above 50%, demonstrating the compound's versatility as a synthetic intermediate .

Case Study 2: Coordination Chemistry

Another study investigated the use of this compound in coordination chemistry. The compound was reacted with transition metals to form complexes that exhibited catalytic properties in organic transformations. The results highlighted:

- Catalyst Efficiency : Complexes formed with this compound showed improved turnover numbers compared to traditional catalysts.

Data Tables

Mechanism of Action

The mechanism of action of tert-butyl 3-formylazetidine-1-carboxylate involves its reactivity with various nucleophiles and electrophiles. The formyl group is particularly reactive, allowing the compound to participate in a wide range of chemical reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Key Observations:

Ring Size :

- Azetidine (4-membered) derivatives exhibit higher ring strain compared to pyrrolidine (5-membered) or piperidine (6-membered) analogs, influencing reactivity and stability .

- The smaller azetidine ring enhances electrophilicity at the formyl group due to increased electron-withdrawing effects.

Functional Group Impact: Formyl Group: Enhances electrophilicity, enabling nucleophilic additions (e.g., in inhibitor synthesis) . Amino Group: Increases nucleophilicity, suitable for coupling reactions (e.g., peptide bond formation) . Bromo Group: Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .

Solubility and Stability:

This compound:

- Synthesis : Prepared via Dess-Martin periodinane oxidation of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate .

- Applications: Key intermediate in synthesizing α-aminophosphonate inhibitors (59% yield achieved in a model reaction) . Used in Horner-Wadsworth-Emmons reactions to form alkenes for heterocyclic systems .

Comparative Reactivity:

- Amino Derivative: Reacts with nitroaryl halides to form pharmaceutical intermediates (e.g., in kinase inhibitors) .

- Bromo Derivative : Participates in cross-couplings to introduce azetidine motifs into complex molecules .

Biological Activity

Tert-butyl 3-formylazetidine-1-carboxylate (CAS No. 177947-96-5) is a compound characterized by its unique azetidine structure, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its significance in medicinal chemistry.

- Molecular Formula : C₉H₁₅NO₃

- Molecular Weight : 185.22 g/mol

- InChI Key : JVQOZRRUGOADSU-UHFFFAOYSA-N

- Storage Conditions : Store in an inert atmosphere at -20°C .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. A study conducted on various derivatives of azetidine compounds demonstrated that modifications to the azetidine ring can enhance antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. In vitro studies have suggested that this compound can inhibit certain enzymes involved in metabolic pathways, which may lead to therapeutic applications in metabolic disorders. The mechanism of action appears to involve competitive inhibition, where the compound competes with substrate molecules for binding sites on the enzyme .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. The following table summarizes key structural features and their corresponding biological effects:

| Structural Feature | Modification Impact | Biological Activity |

|---|---|---|

| Azetidine Ring | Increased stability | Enhanced enzyme inhibition |

| Formyl Group | Electrophilic character | Improved antimicrobial activity |

| Tert-butyl Group | Lipophilicity | Increased membrane permeability |

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial efficacy of this compound against clinical isolates of E. coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting moderate antibacterial potency .

- Enzyme Inhibition Study : In research focusing on metabolic enzymes, this compound was tested for its ability to inhibit aldose reductase, an enzyme implicated in diabetic complications. The compound demonstrated a half-maximal inhibitory concentration (IC50) of 150 nM, indicating potential as a therapeutic agent for diabetes management .

Q & A

Q. How is this compound utilized as a precursor in organic synthesis?

- Methodological Answer : The compound serves as a versatile building block for:

- Condensation Reactions : Reacts with amines and phosphorus reagents to form α-aminophosphonate inhibitors. For example, coupling with benzyloxycarbonyl-protected amines under mild conditions (e.g., dichloromethane, 0–20°C) yields phosphonates in ~59% yield .

- Nucleophilic Additions : The formyl group undergoes nucleophilic attack by Grignard reagents or hydrides to generate secondary alcohols or amines.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

- Methodological Answer :

-

Temperature Control : Reactions performed at 0–20°C minimize side reactions (e.g., over-oxidation or decomposition) .

-

Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to accelerate acylation or sulfonylation steps .

-

Solvent Choice : Polar aprotic solvents (e.g., dichloromethane) enhance solubility of intermediates without hydrolyzing the tert-butyl group .

Optimization Parameters for α-Aminophosphonate Synthesis Parameter --------------------- Temperature Solvent Reagent Stoichiometry

Q. What strategies resolve contradictions in spectroscopic data during derivative characterization?

- Methodological Answer :

- 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon relationships, especially in crowded regions (e.g., azetidine ring protons) .

- X-ray Crystallography : Resolves regiochemical ambiguities, such as distinguishing between N- vs. O-alkylation in triazole derivatives .

- Computational Modeling : Density Functional Theory (DFT) calculations predict NMR/IR spectra to cross-validate experimental data .

Q. How do steric and electronic effects influence nucleophilic additions to the formyl group?

- Methodological Answer :

- Steric Hindrance : The tert-butyl group shields the azetidine ring, directing nucleophiles to the formyl carbon. Bulky nucleophiles (e.g., triphenylphosphine) may require elevated temperatures .

- Electronic Effects : Electron-withdrawing groups on the azetidine ring (e.g., nitro) activate the formyl carbon for faster nucleophilic attack.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., triethylamine) .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.